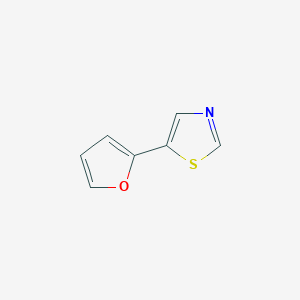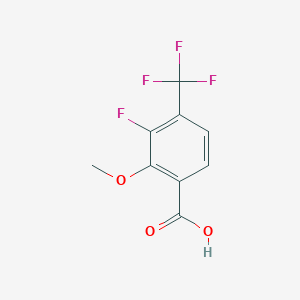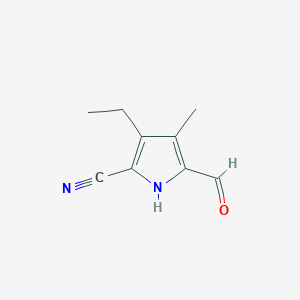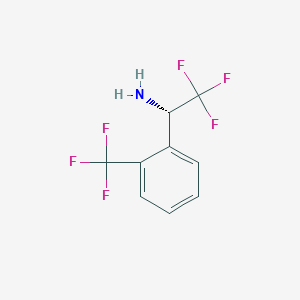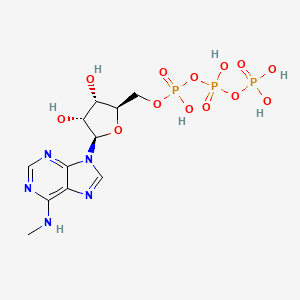
N6-Methyladenosine 5'-triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Methyladenosine 5’-triphosphate is a base-modified analog of adenosine, found as a minor nucleoside in natural RNAs. This compound is a methylated form of adenosine triphosphate, where a methyl group is added to the nitrogen at the sixth position of the adenine base. It plays a significant role in various biological processes, including RNA metabolism and gene expression regulation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N6-Methyladenosine 5’-triphosphate typically involves the methylation of adenosine triphosphate. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to introduce the methyl group at the N6 position of the adenine base.
Industrial Production Methods: Industrial production of N6-Methyladenosine 5’-triphosphate often employs enzymatic methods to ensure high specificity and yield. Enzymes such as methyltransferases are used to catalyze the methylation process, providing a more efficient and environmentally friendly approach compared to chemical synthesis.
化学反応の分析
Types of Reactions: N6-Methyladenosine 5’-triphosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl group at the N6 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6-methyladenosine 5’-monophosphate, while reduction could produce N6-methyladenosine.
科学的研究の応用
N6-Methyladenosine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various enzymatic reactions and as a standard in analytical techniques.
Biology: The compound is crucial in studying RNA modifications and their effects on gene expression and regulation.
Medicine: Research on N6-Methyladenosine 5’-triphosphate contributes to understanding diseases related to RNA methylation, such as cancer and neurological disorders.
Industry: It is used in the production of modified RNA for therapeutic and diagnostic purposes.
作用機序
N6-Methyladenosine 5’-triphosphate exerts its effects through the methylation of RNA molecules. This modification influences RNA stability, splicing, translation, and degradation. The compound interacts with various molecular targets, including RNA-binding proteins and enzymes involved in RNA metabolism. Key pathways affected by this modification include the regulation of gene expression and the response to cellular stress.
類似化合物との比較
Adenosine 5’-triphosphate (ATP): The parent compound without the methyl group at the N6 position.
N6-Methyladenosine: A simpler form with a single phosphate group.
N6-Methyladenosine 5’-monophosphate: A monophosphate analog of the compound.
Uniqueness: N6-Methyladenosine 5’-triphosphate is unique due to its specific methylation at the N6 position, which significantly alters its biological activity compared to its non-methylated counterparts. This modification enhances its ability to regulate RNA processes and interact with specific proteins, making it a valuable tool in research and therapeutic applications.
特性
分子式 |
C11H18N5O13P3 |
|---|---|
分子量 |
521.21 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-5,7-8,11,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 |
InChIキー |
LCQWKKZWHQFOAH-IOSLPCCCSA-N |
異性体SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
正規SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


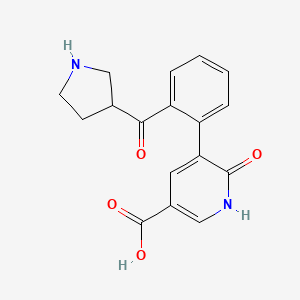

![Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate](/img/structure/B15206396.png)
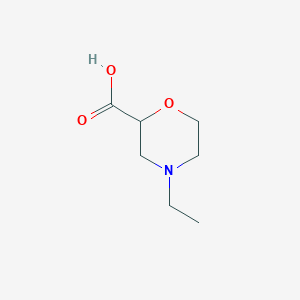
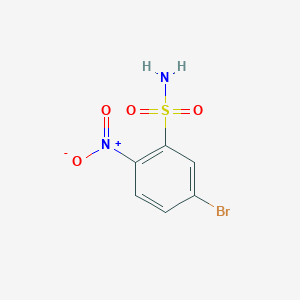

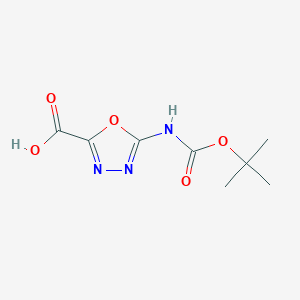
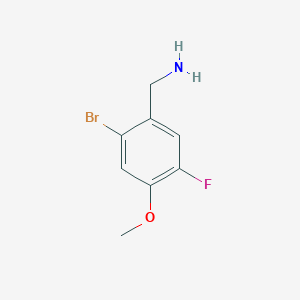
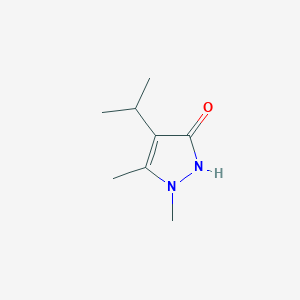
![2-Hydroxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15206434.png)
